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molecular formula C10H17NO5 B8614283 ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

Cat. No. B8614283
M. Wt: 231.25 g/mol
InChI Key: QCDMZAGNMRUVNZ-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

2-Butoxy-2-oxoethanaminium chloride (573.5 g, 3.42 mol) was suspended in 7 L of ethanol and triethylamine (415 g, 4.1 mol) was added. Diethyloxalate (1.0 Kg, 6.8 mol) was added and the reaction warmed to 50° C. for 3 hours. The reaction was cooled, the volatiles were removed under vacuum and the residue was dissolved in methylene chloride and washed with two 4 L portions of water and dried over MgSO4. The next day the reaction was filtered, evaporated to give ˜1.2 Kg of an oil that was chromatographed on silica eluting with Heptane/EtOAc to give product.
Name
2-Butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
7 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:6][C:7](=[O:10])[CH2:8][NH3+:9])[CH2:3][CH2:4][CH3:5].C(N(CC)CC)C.[CH2:18]([O:20][C:21](=[O:27])[C:22](OCC)=[O:23])[CH3:19]>C(O)C>[CH2:18]([O:20][C:21](=[O:27])[C:22]([NH:9][CH2:8][C:7]([O:6][CH2:2][CH2:3][CH2:4][CH3:5])=[O:10])=[O:23])[CH3:19] |f:0.1|

Inputs

Step One
Name
2-Butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Smiles
[Cl-].C(CCC)OC(C[NH3+])=O
Step Two
Name
Quantity
415 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 kg
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Four
Name
Quantity
7 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with two 4 L portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The next day the reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)NCC(=O)OCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 kg
YIELD: CALCULATEDPERCENTYIELD 151.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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